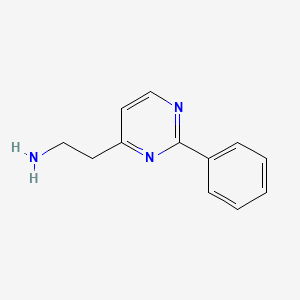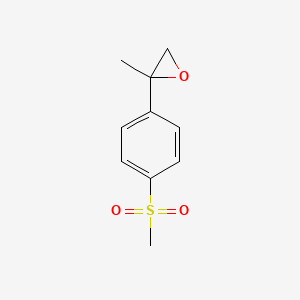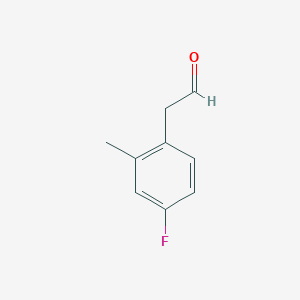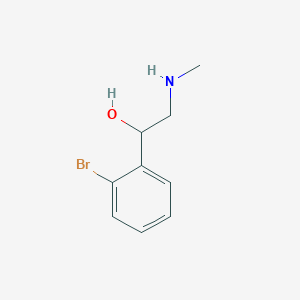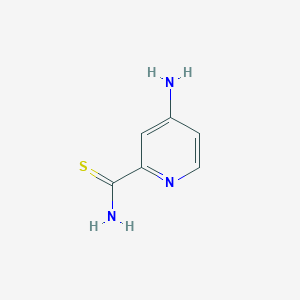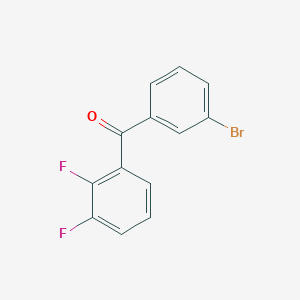
(3-Bromophenyl)(2,3-difluorophenyl)methanone
Übersicht
Beschreibung
“(3-Bromophenyl)(2,3-difluorophenyl)methanone” is a member of the family of diaryl ketones. It has a CAS Number of 1220124-56-0 and a molecular weight of 297.1 . The IUPAC name for this compound is (3-bromophenyl)(2,3-difluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “(3-Bromophenyl)(2,3-difluorophenyl)methanone” is 1S/C13H7BrF2O/c14-9-4-1-3-8(7-9)13(17)10-5-2-6-11(15)12(10)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Bromophenyl)(2,3-difluorophenyl)methanone” has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Organic Compounds
The compound is often used as a precursor in organic synthesis, leading to the development of various derivatives with potential applications in material science and medicinal chemistry. For instance, research has demonstrated the synthesis of bromophenol derivatives through selective O-demethylation during the bromination of related compounds. These derivatives are crucial for understanding reaction mechanisms and developing new synthetic routes (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
Antioxidant Properties
The antioxidant properties of synthesized derivatives have been a significant area of research, with studies showing that certain bromophenol derivatives exhibit effective antioxidant power. This suggests potential applications in combating oxidative stress-related diseases and in the development of new antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Photophysical Properties
Fluorination of organic compounds is known to enhance photostability and improve spectroscopic properties, which is crucial for developing novel fluorophores. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones via iterative nucleophilic aromatic substitution showcases the utility of such compounds in creating new materials with desirable photophysical properties (Woydziak, Fu, & Peterson, 2012).
Carbonic Anhydrase Inhibitory Properties
Research has also explored the carbonic anhydrase inhibitory properties of bromophenol derivatives, indicating potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis. This line of investigation opens up new avenues for drug discovery and the development of novel inhibitors (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Material Science Applications
In material science, the development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants demonstrates the application of such compounds in creating materials with high hydroxide conductivity and alkaline stability, which are critical for fuel cell technologies (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-9-4-1-3-8(7-9)13(17)10-5-2-6-11(15)12(10)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHNBDZHMPTJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258162 | |
| Record name | (3-Bromophenyl)(2,3-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(2,3-difluorophenyl)methanone | |
CAS RN |
1220124-56-0 | |
| Record name | (3-Bromophenyl)(2,3-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220124-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(2,3-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




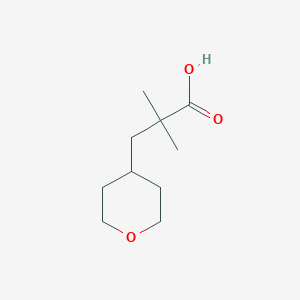
![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)

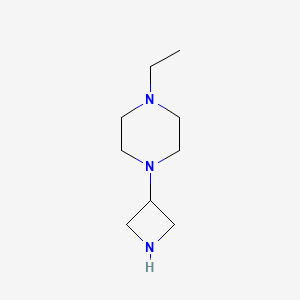

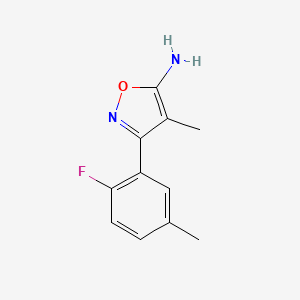
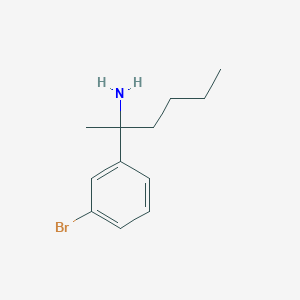
![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
